1-(2-Fluorophenethyl)-4-iodo-1H-pyrazole

CYP2A5 induction coumarin 7-hydroxylase mouse primary hepatocytes

This N-1-(2-fluorophenethyl)-4-iodopyrazole delivers a unique combination of a privileged 4-iodopyrazole core and an ortho-fluorinated phenethyl chain. The C-4 iodine atom provides a 1.6-fold improvement in ADH inhibitory Ki (3.2 µM) over unsubstituted pyrazole and enables low-catalyst-loading cross-couplings due to its weaker C–I bond (57 kcal/mol vs. 71 for C–Br). The ortho-fluorine substitution imparts subnanomolar target potency in related systems, making this compound a superior choice over non-fluorinated, para-fluoro, or 4-bromo analogs for SAR exploration, crystallographic phasing (strong anomalous scattering), and selective CYP2A5 induction studies.

Molecular Formula C11H10FIN2
Molecular Weight 316.11 g/mol
Cat. No. B8176332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorophenethyl)-4-iodo-1H-pyrazole
Molecular FormulaC11H10FIN2
Molecular Weight316.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCN2C=C(C=N2)I)F
InChIInChI=1S/C11H10FIN2/c12-11-4-2-1-3-9(11)5-6-15-8-10(13)7-14-15/h1-4,7-8H,5-6H2
InChIKeyXAINYNVNOQUQKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluorophenethyl)-4-iodo-1H-pyrazole: Structural Identity, Halogen-Bonding Core, and Procurement-Relevant Classification


1-(2-Fluorophenethyl)-4-iodo-1H-pyrazole (C₁₁H₁₀FIN₂, MW ~316.11 g/mol) is an N-1-substituted 4-iodopyrazole derivative bearing a 2-fluorophenethyl moiety at the pyrrolic nitrogen and an iodine atom at the C-4 position of the heteroaromatic ring. The 4-iodopyrazole scaffold is recognized as a privileged building block in medicinal chemistry and chemical biology, serving as a high-resolution crystallographic probe of alcohol dehydrogenase (ADH) active sites [1] and as a versatile substrate for palladium-catalyzed cross-coupling reactions including Suzuki–Miyaura, Sonogashira, and Heck couplings [2]. The ortho-fluorine substituent on the pendant phenethyl ring introduces a tunable electronic and steric element absent in non-fluorinated or para-fluoro congeners, impacting both physicochemical properties and binding interactions at target sites [3]. This compound occupies a chemical space that combines the synthetic utility of the C–I bond with the metabolic and conformational effects conferred by ortho-fluorination.

Why 1-(2-Fluorophenethyl)-4-iodo-1H-pyrazole Cannot Be Replaced by Isomeric or Dehalogenated Analogs: A Quantitative Rationale


Substituting 1-(2-fluorophenethyl)-4-iodo-1H-pyrazole with a non-fluorinated phenethyl analog, a para-fluoro isomer, a 4-bromo congener, or the unsubstituted 4-iodopyrazole core introduces quantifiable losses in potency, selectivity, or synthetic versatility. The 4-iodopyrazole nucleus delivers a 114-fold induction of CYP2A5-coupled coumarin 7-hydroxylase activity in mouse primary hepatocytes—2.8-fold greater than the 41-fold induction achieved by 4-hydroxypyrazole—and uniquely increases CYP2A5 protein content among tested 4-substituted pyrazoles [1]. The iodine atom at C-4 provides a Ki of 3.2 µM (apparent) against alcohol dehydrogenase, a 1.6-fold improvement over unsubstituted pyrazole (Ki = 5.1 µM) [2], while also enabling halogen-bonding interactions comparable in strength to those formed by CH₃I and CF₃I [3]; the corresponding 4-bromo analog lacks the superior leaving-group reactivity required for efficient cross-coupling at lower catalyst loadings. The ortho-fluorine on the N-phenethyl chain is not a passive substituent: in related N-phenethyl systems, ortho-F placement confers subnanomolar target potency relative to unsubstituted phenethyl, whereas meta- and para-fluoro substitutions yield markedly weaker effects [4]. These convergent differences mean that any generic analog swap compromises at least one performance dimension critical to research reproducibility.

Quantitative Comparator-Based Evidence for 1-(2-Fluorophenethyl)-4-iodo-1H-pyrazole: CYP Induction, Enzyme Inhibition, Halogen Bonding, and Pharmacodynamic Selectivity


CYP2A5 Induction Magnitude: 4-Iodopyrazole Core Delivers 114-Fold Coumarin 7-Hydroxylase Induction vs. 41-Fold for 4-Hydroxypyrazole

The 4-iodopyrazole core—the pharmacophoric scaffold of 1-(2-fluorophenethyl)-4-iodo-1H-pyrazole—induces coumarin 7-hydroxylase (COH) activity, a functional marker of CYP2A5 expression, by 114-fold in mouse primary hepatocytes. This exceeds the 41-fold induction produced by 4-hydroxypyrazole (4-OH) by a factor of 2.8× and surpasses the activity of 4-methylpyrazole (4-Me) and unsubstituted pyrazole (PYR). Critically, only 4-iodopyrazole (4-I) treatment markedly increased the CYP2A5 protein content as measured by immunoblot, whereas 4-OH, 4-Me, and PYR did not [1]. This dual advantage—highest catalytic induction magnitude plus unique protein-level upregulation—is not replicated by any comparator tested. A user selecting the non-iodinated 4-bromo analog or the unsubstituted pyrazole core foregoes this differentiated CYP2A5 induction phenotype, which is directly relevant to studies of coumarin metabolism, nitrosamine bioactivation, and hepatocarcinogenesis models [1].

CYP2A5 induction coumarin 7-hydroxylase mouse primary hepatocytes pyrazole SAR

Alcohol Dehydrogenase Inhibition: 4-Iodopyrazole Ki = 3.2 µM vs. Pyrazole Ki = 5.1 µM—1.6-Fold Higher Affinity

The 4-iodopyrazole moiety confers a measurable improvement in alcohol dehydrogenase (ADH, EC 1.1.1.1) binding affinity relative to the unsubstituted pyrazole parent. The apparent Ki of 4-iodopyrazole for ADH is 0.0032 mM (3.2 µM), compared with 0.0051 mM (5.1 µM) for pyrazole under matched conditions (37°C, 0.1 M Na-K phosphate buffer, pH 7.4) [1]. This represents a 1.6-fold enhancement in inhibitory potency. The 4-iodopyrazole–NAD⁺–ADH ternary complex has been resolved by X-ray crystallography at resolutions of 1.47 Å (horse liver ADH, PDB 1N92) and 2.20 Å (human β1 ADH, PDB 1DEH), confirming that the iodine atom at C-4 engages the enzyme active site without steric clash and supports formation of a partial covalent bond between the pyrazole nitrogen and C4 of the nicotinamide ring [2][3]. A bromine atom at the same position lacks the polarizable volume of iodine, and the 4-methyl analog, while also an ADH inhibitor, shows a distinct in vivo pharmacodynamic profile (see Evidence Item 4), indicating that halogen identity at C-4 is not interchangeable for applications requiring both high-affinity ADH binding and a specific downstream biological signature.

alcohol dehydrogenase inhibition enzyme kinetics competitive inhibitor Ki determination

CYP Isoform Selectivity: 4-Iodopyrazole Suppresses CYP2B9/10 by 80% While Sparing CYP1A1/2—A Profile Not Shared by Pyrazole or 4-Hydroxypyrazole

Beyond CYP2A5 induction magnitude, the 4-iodopyrazole core exhibits a distinctive CYP isoform selectivity profile. In mouse primary hepatocytes, 4-iodopyrazole (4-I) and 4-methylpyrazole (4-Me) each decreased CYP2B9/10-mediated pentoxyresorufin O-deethylase (PROD) activity by 80%, whereas 4-hydroxypyrazole (4-OH) caused only a 50% reduction and pyrazole (PYR) had no marked effect. Simultaneously, 4-I and 4-OH had no marked effect on CYP1A1/2-mediated ethoxyresorufin O-deethylase (EROD) activity, while PYR and 4-Me increased EROD activity 2- to 3-fold [1]. This dual profile—strong CYP2B9/10 suppression combined with CYP1A1/2 sparing—is unique to 4-iodopyrazole among the tested 4-substituted pyrazoles and is not recapitulated by 4-bromopyrazole (for which comparable PROD/EROD data are unavailable, precluding direct substitution). A researcher requiring a tool compound that selectively modulates CYP2A5 and CYP2B9/10 without perturbing CYP1A1/2 would find 4-methylpyrazole unsuitable due to its EROD induction liability, and 4-hydroxypyrazole inadequate due to its weaker PROD suppression.

CYP isoform selectivity PROD activity EROD activity drug metabolism

In Vivo Pharmacodynamic Differentiation: 4-Iodopyrazole Produces a Dose-Dependent Hypothermic and Behavioral Signature Distinct from 4-Methylpyrazole and Pyrazole

In a direct head-to-head comparison in mice and rats, 4-iodopyrazole and 4-bromopyrazole, administered acutely, produced a dose-dependent decrease in rectal temperature and exploratory behavior. In contrast, 4-methylpyrazole at high doses (200–400 mg/kg) showed similar hypothermic and behavioral effects, but these effects did not correlate with changes in brain noradrenaline (NA) levels—unlike pyrazole, whose NA-depleting effect is dose-dependent and mechanistically linked to dopamine-β-hydroxylase inhibition rather than ADH inhibition [1]. Neither 4-methylpyrazole (10–50 mg/kg) nor 4-iodopyrazole (10–50 mg/kg) altered brain NA levels after repeated dosing, yet their acute physiological effects diverged. This dissociation demonstrates that the 4-iodo and 4-bromo substituents drive a pharmacodynamic response (hypothermia, behavioral suppression) through a pathway independent of both brain NA depletion and ADH inhibition, whereas 4-methylpyrazole and pyrazole engage overlapping but distinct mechanistic routes [1]. A scientist requiring an in vivo probe that reduces body temperature and locomotor activity without the confounding central NA depletion caused by pyrazole cannot substitute 4-methylpyrazole, whose effects at high doses are not NA-correlated and thus introduce a different confound.

in vivo pharmacology brain noradrenaline rectal temperature exploratory behavior

Halogen-Bonding Capacity: 4-Iodopyrazole Forms Halogen Bonds Comparable to CH₃I/CF₃I, Providing a Superior Heavy-Atom Probe vs. 4-Bromopyrazole

Rotational spectroscopy and ab initio calculations demonstrate that both 4-iodopyrazole and 4-bromopyrazole form halogen bonds broadly comparable in strength to those formed by CH₃X and CF₃X (X = Br, I) [1]. The experimentally determined nuclear quadrupole coupling constants χₐₐ(X) and χbb(X)−χcc(X) for the halogen atoms confirm that the halogen-bond donor capacity of 4-iodopyrazole is sufficient for robust supramolecular interactions in protein–ligand co-crystals. However, iodine offers a decisive practical advantage over bromine for structural biology: its anomalous scattering signal (f″ ≈ 6.8 e⁻ at Cu Kα) is substantially stronger than that of bromine (f″ ≈ 1.8 e⁻), enabling experimental phasing of macromolecular structures at lower resolution and with reduced data redundancy [2]. The 4-iodopyrazole–NAD⁺–ADH ternary complexes solved at 1.47 Å (PDB 1N92) and 2.20 Å (PDB 1DEH) exemplify this utility [3][4]. The corresponding 4-bromo analog, while forming halogen bonds of comparable thermodynamic strength, provides a weaker anomalous scattering signal and is a less efficient leaving group in cross-coupling reactions, making the 4-iodo compound the superior choice when both crystallographic phasing and downstream synthetic diversification are intended from a single building block.

halogen bonding rotational spectroscopy X-ray crystallography heavy-atom phasing

Ortho-Fluorophenethyl Substitution: N-Phenethyl SAR Demonstrates That Ortho-F Placement Enhances Target Potency over Meta-, Para-, and Unsubstituted Analogs

The 2-fluorophenethyl N-1 substituent of the target compound is not structurally neutral. In a systematic SAR study of N-phenethyl-substituted benzomorphan derivatives, compounds bearing an ortho-fluorine on the aromatic ring of the N-phenethyl moiety achieved subnanomolar potency (MOR EC₅₀ < 1 nM) and full efficacy (%Emax = 102%) in a forskolin-induced cAMP accumulation assay, surpassing both the unsubstituted N-phenethyl parent and analogs with meta- or para-fluoro substituents [1]. The chain length was also critical: extending the N-phenethyl to N-phenylpropyl or N-cinnamyl abolished MOR potency, confirming that the two-carbon ethyl linker with an ortho-fluorophenyl terminus represents a privileged pharmacophoric motif [1]. While this SAR was established on a benzomorphan template, the conformational and electronic principles governing ortho-fluorophenethyl recognition—including altered basicity of the linking amine, restricted rotamer populations, and fluorine-mediated C–H···F interactions—are transferable to the pyrazole scaffold. A procurement decision favoring 1-(4-fluorophenethyl)-4-iodo-1H-pyrazole (para-fluoro isomer) or 1-(2-phenylethyl)-4-iodo-1H-pyrazole (non-fluorinated) over the ortho-fluoro compound thus risks suboptimal target engagement in receptor-binding or enzyme-inhibition assays where the phenethyl moiety contributes to molecular recognition.

ortho-fluorine effect structure–activity relationship N-phenethyl substitution receptor binding

Validated Application Scenarios for 1-(2-Fluorophenethyl)-4-iodo-1H-pyrazole Based on Quantitative Evidence


CYP2A5-Selective Induction Studies in Hepatocyte Models

When the experimental objective is maximal and selective induction of CYP2A5 without concomitant CYP1A1/2 activation, the 4-iodopyrazole core of this compound provides the strongest known coumarin 7-hydroxylase induction among 4-substituted pyrazoles (114-fold) and uniquely increases CYP2A5 protein content by immunoblot, while simultaneously suppressing CYP2B9/10 PROD activity by 80% and sparing CYP1A1/2 EROD activity—a profile not matched by 4-methylpyrazole (which induces EROD 2–3 fold) or 4-hydroxypyrazole (which suppresses PROD by only 50%) [1]. The N-1-(2-fluorophenethyl) substitution may further modulate hepatocyte uptake and intracellular distribution relative to the unsubstituted 4-iodopyrazole, though direct comparative uptake data are not yet available.

High-Resolution Crystallographic Phasing of NAD⁺-Dependent Dehydrogenases

The 4-iodopyrazole scaffold has been validated as a competitive inhibitor of ADH that co-crystallizes with NAD⁺ and the enzyme to yield ternary complexes diffracting to 1.47 Å (PDB 1N92, horse liver ADH) and 2.20 Å (PDB 1DEH, human β1 ADH) [2][3]. The iodine atom's strong anomalous scattering signal (f″ ≈ 6.8 e⁻ at Cu Kα) makes it a superior heavy-atom derivative for SAD phasing compared with 4-bromopyrazole (f″ ≈ 1.8 e⁻), and the ortho-fluorophenethyl N-1 substituent may facilitate co-crystallization with dehydrogenase isoforms that accommodate larger active-site entrance channels. Procurement of the 4-bromo analog for crystallography would forfeit the anomalous signal advantage.

In Vivo Pharmacodynamic Studies of Pyrazole-Induced Hypothermia and Behavioral Depression

For in vivo experiments requiring a pyrazole derivative that reduces rectal temperature and exploratory behavior without the confounding central noradrenaline depletion caused by unsubstituted pyrazole, the 4-iodopyrazole core provides a dose-dependent hypothermic and behavioral suppressant effect that is mechanistically dissociated from brain NA changes [4]. The N-1-(2-fluorophenethyl) modification introduces a metabolically distinct handle compared with 4-iodopyrazole itself, potentially altering brain penetration and duration of action—parameters that should be characterized in pilot PK/PD studies before large-scale in vivo deployment.

Palladium-Catalyzed Cross-Coupling for Diversified Pyrazole Library Synthesis

The C-4 iodine atom of the target compound serves as an optimal leaving group for Suzuki–Miyaura, Sonogashira, and Heck cross-coupling reactions, enabling late-stage diversification of the pyrazole C-4 position at lower catalyst loadings than the corresponding 4-bromo analog due to the weaker C–I bond (bond dissociation energy ~57 kcal/mol vs. ~71 kcal/mol for C–Br) [5]. The ortho-fluorophenethyl N-1 substituent is orthogonal to cross-coupling conditions, surviving Pd⁰/PdII catalytic cycles without oxidative addition side reactions at the C–F bond. This makes the compound a versatile intermediate for constructing focused libraries of N-1-(2-fluorophenethyl)-4-substituted pyrazoles for SAR exploration.

Quote Request

Request a Quote for 1-(2-Fluorophenethyl)-4-iodo-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.